ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core. This structure is characterized by a bicyclic system with sulfur and nitrogen atoms in the thiazole ring and a fused pyridine moiety. The compound includes an ethyl ester group at the 5-position and a 4-(p-tolylthio)butanamido substituent at the 2-position. Its synthesis typically involves coupling reactions, as evidenced by protocols using HCTU or HATU with DIPEA to form amide bonds . Purity is confirmed via LC-MS and NMR (≥95%) , consistent with related analogs .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-26-20(25)23-11-10-16-17(13-23)28-19(21-16)22-18(24)5-4-12-27-15-8-6-14(2)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMLSLLVUYMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form the thiazolo[5,4-c]pyridine core. This intermediate is then subjected to further functionalization to introduce the p-tolylthio and butanamido groups. The final step involves esterification to obtain the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesis methods, and relevant case studies.
Molecular Formula
- Molecular Formula: C₁₈H₂₃N₃O₂S
- CAS Number: 922456-34-6
Structural Features
The compound features a thiazolo-pyridine core, which is known for its biological activity. The presence of the p-tolylthio group and the butanamido moiety enhances its potential interactions with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological pathways:
- Antimicrobial Activity: Compounds with thiazole and pyridine rings often exhibit antimicrobial properties. Preliminary studies indicate that derivatives of this compound may inhibit bacterial growth.
- Anticancer Properties: Research suggests that thiazolo-pyridine derivatives can induce apoptosis in cancer cells. This compound could be a candidate for further investigation in cancer therapy.
Pharmacological Studies
The compound's ability to modulate biological pathways makes it a candidate for pharmacological research:
- Enzyme Inhibition: The thiazolo-pyridine structure is known to interact with various enzymes. Studies are ongoing to determine its effect on specific targets like kinases or proteases involved in disease processes.
- Neuropharmacology: Given the potential central nervous system activity of thiazole derivatives, there is interest in exploring this compound's effects on neurodegenerative diseases.
Case Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazolo-pyridine derivatives revealed that this compound induced cell cycle arrest in human cancer cell lines. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, inhibiting their function. This binding can disrupt key biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Modifications
The thiazolo[5,4-c]pyridine core is common among analogs, but substituents at positions 2 and 5 vary significantly:
- Ethyl ester group (position 5): Enhances solubility compared to bulkier tert-butyl esters (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, MW 240.32) .
Purity and Spectral Data
- Purity: ≥95% (LC-MS/NMR), aligning with tert-butyl analogs (95–96%) .
- HR-MS: For related compounds, observed masses align closely with theoretical values (e.g., Δ = -0.49 ppm for NGF6) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Substituent at Position 2 | Purity | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C23H27N3O3S2 | 489.65 | Thiazolo[5,4-c]pyridine | 4-(p-tolylthio)butanamido | ≥95% | PARK7 ligand research |
| tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C11H16N2O2S | 240.32 | Thiazolo[5,4-c]pyridine | Amino | 96% | PROTAC intermediates |
| (9H-Fluoren-9-yl)methyl (S)-2-(1-cyanopyrrolidine-3-carboxamido)-... | C27H25N5O3S | 500.18 | Thiazolo[5,4-c]pyridine | 1-Cyanopyrrolidine-3-carboxamido | ≥95% | Chemical toolkits |
Table 2: Hazard Comparison
| Compound Name | Signal Word | Hazard Statements | Storage Conditions |
|---|---|---|---|
| This compound | Warning | H302, H315, H319 | Sealed, 2–8°C |
| tert-Butyl 2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | Warning | H302, H315 | Sealed, dry, 2–8°C |
Biological Activity
Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Ethyl 2-[4-(p-tolylthio)butanoylamino]-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate
- Molecular Formula : C19H22N2O3S2
- Molecular Weight : 422.51 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits significant potential in the following areas:
Anticancer Activity
Several studies have highlighted the anticancer properties of thiazolo[5,4-c]pyridine derivatives. For instance:
- Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Studies : In vitro studies demonstrated that derivatives of thiazolo[5,4-c]pyridine showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Research Findings : Related compounds have shown promising results against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The thiazolo-pyridine scaffold has been associated with anti-inflammatory effects:
- Research Evidence : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound could exhibit similar effects .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazolo[5,4-c]pyridine core. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) can undergo amidation using coupling agents like HATU with DIPEA in dichloromethane at room temperature . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of coupling agent relative to the amine) and reaction duration (e.g., overnight stirring). Post-reaction purification via gradient column chromatography (e.g., pentane/ethyl acetate gradients) is critical to isolate the target compound with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for confirming molecular weight and structural motifs. For instance, HRMS (ESI+) can achieve sub-ppm accuracy (e.g., Δ = -0.49 ppm for a related PROTAC compound) . ¹³C NMR in chloroform-d resolves key carbonyl signals (e.g., δ 170.24 for ester groups) and aromatic carbons . Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. How can researchers assess the solubility and stability of this compound under various experimental conditions (e.g., buffer systems, temperature)?
- Methodological Answer : Solubility can be tested in DMSO (primary stock) followed by dilution into aqueous buffers (e.g., PBS at pH 7.4). Stability studies should include accelerated degradation assays at 37°C over 72 hours, with LC-MS analysis to detect hydrolysis products (e.g., cleavage of the ester or amide bonds). Storage at -20°C in anhydrous DMSO is recommended to prevent moisture-induced decomposition .
Advanced Research Questions
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of modifications to the thiazolo[5,4-c]pyridine scaffold in biological assays?
- Methodological Answer : SAR studies often involve systematic substitution at the 2-amino position (e.g., p-tolylthio vs. aryl groups) to evaluate potency. For example, replacing the p-tolylthio moiety with phenoxymethyl groups in related compounds showed a 3-fold decrease in efficacy (EC₅₀ = 170 nM vs. 56 nM) . Biological testing in rodent models (e.g., AHL efficacy assays) quantifies MED (minimum effective dose) and ED₅₀ values, with statistical analysis (e.g., ±SEM for pEC₅₀) to validate trends .
Q. How is this compound utilized in the design of PROTACs (proteolysis-targeting chimeras), and what synthetic challenges arise during linker conjugation?
- Methodological Answer : The compound’s amine group serves as an attachment point for E3 ligase-recruiting ligands (e.g., VHL or CRBN ligands). A reported PROTAC synthesis involves conjugating a 2-bromo intermediate to a cereblon-binding moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key challenges include maintaining solubility during multi-step reactions and avoiding racemization. Purification via size-exclusion chromatography or preparative HPLC is often required .
Q. What computational modeling approaches are used to predict the binding modes of this compound with biological targets (e.g., kinases or epigenetic regulators)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with targets like mGlu5 PAM. The thiazolo[5,4-c]pyridine core’s rigidity is analyzed for π-π stacking with aromatic residues (e.g., Phe in binding pockets), while the p-tolylthio group’s hydrophobicity is optimized for van der Waals interactions . Free energy perturbation (FEP) calculations may predict the impact of substituents on binding affinity .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this, perform comparative ADME studies: measure logP (e.g., 3.2 via shake-flask method) to assess membrane permeability, and use hepatic microsome assays (e.g., rat/human) to predict metabolic stability . If in vivo efficacy is lower than in vitro IC₅₀, consider prodrug strategies (e.g., ester-to-acid conversion) or nanoparticle encapsulation to enhance delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
